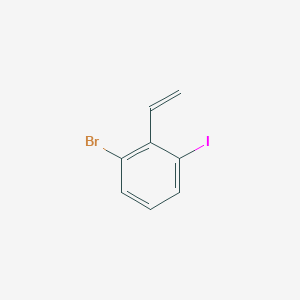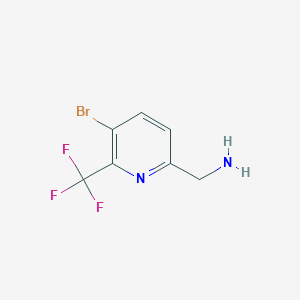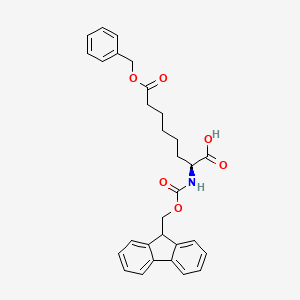
2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid typically involves the generation of azomethine ylides from dimethyl 2-(arylmethylideneamino)pentanedioates. This is achieved through the action of silver acetate and triethylamine, followed by regio- and stereoselective reactions with dipolarophiles . Another method involves the 1,3-dipolar cycloaddition of divinyl sulfone to the azomethine ylide generated from the Schiff base derived from methyl (S)-2-phthalimido-4-oxobutanoate and dimethyl glutamate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products:
Oxidation: Formation of pyrrolidine-2,5-diones.
Reduction: Formation of pyrrolidine derivatives with reduced functional groups.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparison with Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Comparison: 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid is unique due to its dual carboxylic acid functionality, which imparts distinct chemical reactivity and biological activity. Compared to pyrrolidine-2-one and pyrrolidine-2,5-dione, it offers additional sites for chemical modification, enhancing its versatility in synthetic applications .
Properties
CAS No. |
857204-64-9 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(2-carboxyethyl)pyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c10-7(11)4-3-6-2-1-5-9(6)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13) |
InChI Key |
RTKKRLBUUMAOSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol](/img/structure/B12854778.png)
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12854788.png)

![N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine](/img/structure/B12854795.png)

![2-(Aminomethyl)-4-bromobenzo[d]oxazole](/img/structure/B12854802.png)
![2-Bromo-7-methoxybenzo[d]oxazole](/img/structure/B12854819.png)
![2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854824.png)

![1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12854828.png)
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B12854835.png)


![Ethyl 2-(3-fluoro-4-((7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazin-4-yl)amino)phenyl)acetate](/img/structure/B12854856.png)
